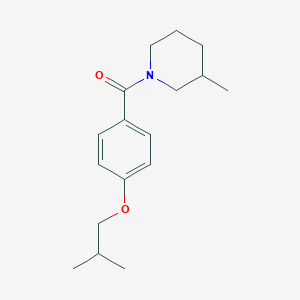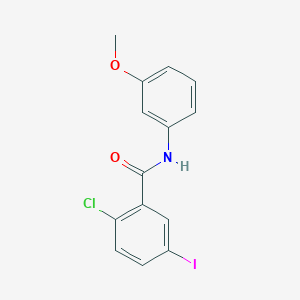![molecular formula C17H23N3O2 B6003175 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide, also known as CP-31398, is a small molecule that has been found to exhibit potential anticancer properties. This compound has been the focus of extensive research in recent years due to its ability to induce tumor cell death while sparing normal cells. In
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves its ability to bind to the p53 protein, which is a tumor suppressor gene. This binding stabilizes the p53 protein, leading to an increase in its transcriptional activity. The increased activity of p53 leads to the induction of apoptosis and cell cycle arrest in tumor cells.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation. Additionally, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is its ability to induce tumor cell death while sparing normal cells. This makes it a promising candidate for cancer therapy. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments. However, one of the limitations of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of the compound. Additionally, more research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in combination with other anticancer agents. Furthermore, research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in other diseases, such as neurodegenerative disorders. Finally, more research could be conducted to explore the potential use of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in personalized medicine, where the compound could be tailored to individual patient profiles to increase its efficacy.
Conclusion:
In conclusion, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide is a promising candidate for cancer therapy due to its ability to induce tumor cell death while sparing normal cells. The compound has been extensively studied for its potential use in cancer therapy, and its mechanism of action has been well characterized. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further research is needed to explore the full potential of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide in cancer therapy and other diseases.
Synthesis Methods
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide involves the reaction of nicotinamide with cyclohexylmethylamine and pyrrolidine-3-one. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst. The resulting product is purified using chromatography techniques to obtain a high purity compound.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been extensively studied for its potential use in cancer therapy. It has been found to induce tumor cell death by promoting apoptosis, inhibiting cell proliferation, and reducing angiogenesis. Moreover, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby increasing the efficacy of these treatments.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16-9-15(19-17(22)14-7-4-8-18-10-14)12-20(16)11-13-5-2-1-3-6-13/h4,7-8,10,13,15H,1-3,5-6,9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYYJALQXSQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)

![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)



![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)